molecular formula C11H14ClNO2 B1438214 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline CAS No. 946772-41-4

3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1438214
CAS No.: 946772-41-4
M. Wt: 227.69 g/mol
InChI Key: LEFOYQWVEPKGCG-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline involves several steps. One common synthetic route includes the reaction of 3-chloroaniline with tetrahydro-2-furanylmethanol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Chloro-2-(tetrahydro-2-furanylmethoxy)aniline can be compared with other similar compounds, such as:

    3-Chloroaniline: A simpler structure lacking the tetrahydro-2-furanylmethoxy group.

    2-(Tetrahydro-2-furanylmethoxy)aniline: Similar structure but without the chlorine atom.

The uniqueness of this compound lies in its combined functional groups, which provide distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-9-4-1-5-10(13)11(9)15-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFOYQWVEPKGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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